2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
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Overview
Description
2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is an organic compound with a unique structure that lends itself to diverse applications across several scientific fields. The compound’s intricate molecular architecture makes it a subject of interest for synthetic chemists, pharmacologists, and industrial researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone typically begins with the preparation of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl intermediate. This step involves the cyclization of appropriate precursors under controlled conditions. Phenoxy group introduction is achieved through etherification reactions. Reaction conditions such as temperature, pressure, and pH are finely tuned to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis is preferred. This method allows for better control over reaction parameters and scalability. The process involves sequentially introducing reactants into a flow reactor, where precise conditions are maintained to ensure high conversion rates and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved with reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Halogenation, nitration, and sulfonation are some of the substitution reactions it can undergo, facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products of these reactions include oxo derivatives, alcohols, and various substituted analogs, which can serve as intermediates for further functionalization or application-specific purposes.
Scientific Research Applications
Chemistry
In chemistry, 2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is used as a building block for the synthesis of complex molecules. It is also a valuable ligand in coordination chemistry, forming stable complexes with transition metals.
Biology and Medicine
Biologically, this compound has been explored for its potential therapeutic properties. Its unique structure enables interaction with various biological targets, making it a candidate for drug development. Studies have shown its efficacy in modulating enzyme activity and receptor binding.
Industry
In industrial applications, the compound is employed in the synthesis of advanced materials, such as specialty polymers and resins. Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to active sites, while the pyrazolo[1,5-a]pyrazin-2(7H)-yl core provides structural rigidity and electronic properties that enhance these interactions. Pathways involved include inhibition of enzymatic activity and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar compounds include 1-(phenoxy)-2-propylpyrazine and 2-phenoxyethylamine. Unlike these, 2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone offers a more complex structure, providing enhanced binding capabilities and stability. Its tetrahydrocyclopenta ring differentiates it significantly, imparting unique properties that are beneficial in both scientific research and industrial applications.
This was quite the chemical journey, wouldn't you say?
Properties
IUPAC Name |
2-phenoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(12-22-13-5-2-1-3-6-13)19-9-10-20-16(11-19)14-7-4-8-15(14)18-20/h1-3,5-6H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQSPFLCUCTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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